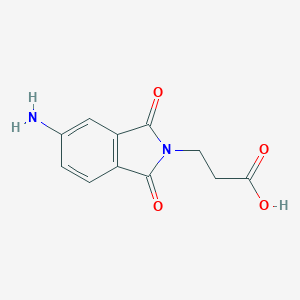
3-(5-Amino-1,3-dioxoisoindol-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Amino-1,3-dioxoisoindol-2-yl)propanoic acid is a compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes an isoindole ring system, which is a bicyclic structure containing nitrogen, and a propanoic acid side chain.
准备方法
The synthesis of 3-(5-Amino-1,3-dioxoisoindol-2-yl)propanoic acid typically involves the reaction of phthalimide with glycine under basic conditions to form the intermediate phthalimidoglycine. This intermediate is then subjected to hydrolysis to yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反应分析
3-(5-Amino-1,3-dioxoisoindol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
科学研究应用
3-(5-Amino-1,3-dioxoisoindol-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting specific biological pathways.
作用机制
The mechanism of action of 3-(5-Amino-1,3-dioxoisoindol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit angiogenesis by interfering with the activity of basic fibroblast growth factor (bFGF), which is crucial for the formation of new blood vessels . This inhibition can be beneficial in preventing the growth of tumors by restricting their blood supply.
相似化合物的比较
3-(5-Amino-1,3-dioxoisoindol-2-yl)propanoic acid can be compared with other isoindole derivatives such as:
3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: This compound has a nitro group instead of an amino group, which can significantly alter its chemical reactivity and biological activity.
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid: This compound has an acetic acid side chain instead of a propanoic acid side chain, which can affect its solubility and interaction with biological targets.
属性
CAS 编号 |
18595-77-2 |
|---|---|
分子式 |
C11H10N2O4 |
分子量 |
234.21g/mol |
IUPAC 名称 |
3-(5-amino-1,3-dioxoisoindol-2-yl)propanoic acid |
InChI |
InChI=1S/C11H10N2O4/c12-6-1-2-7-8(5-6)11(17)13(10(7)16)4-3-9(14)15/h1-2,5H,3-4,12H2,(H,14,15) |
InChI 键 |
FDACDSZVCFDGGT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N)C(=O)N(C2=O)CCC(=O)O |
规范 SMILES |
C1=CC2=C(C=C1[NH3+])C(=O)N(C2=O)CCC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















